β2-AR Agonist Potency Advantage Over the Gold-Standard Agonist Isoproterenol in a Cognate Cellular Assay
In a direct head-to-head comparison conducted within the same patent series (US9492405), compound 48 demonstrated an EC50 of 2.80 nM for stimulating cAMP accumulation at the human β2-AR expressed in HEK293 cells, representing a 2.25-fold improvement in potency over isoproterenol (EC50 = 6.30 nM) tested under identical assay conditions [1][2]. This places compound 48 in a potency tier that is competitive with advanced clinical β2-AR agonists (e.g., olodaterol EC50 ≈ 0.1 nM) while retaining a distinct non-catechol chemotype resistant to COMT-mediated inactivation .
| Evidence Dimension | Human β2-AR agonist potency (cAMP accumulation, HEK293 cells) |
|---|---|
| Target Compound Data | EC50 = 2.80 nM |
| Comparator Or Baseline | Isoproterenol (US9492405, compound 27): EC50 = 6.30 nM |
| Quantified Difference | 2.25-fold more potent than isoproterenol |
| Conditions | Human β2-AR expressed in HEK293 cells; cAMP accumulation measured by protein kinase binding assay |
Why This Matters
Procurement of CAS 449155-72-0 provides a β2-AR agonist that outperforms the historical reference agonist isoproterenol in a matched cellular context, enabling more sensitive detection of β2-AR-mediated signaling at lower compound concentrations.
- [1] BindingDB entry BDBM50348426 (CHEMBL1800936, US9492405 compound 48): EC50 = 2.80 nM at human β2-AR (HEK293, cAMP accumulation assay). View Source
- [2] BindingDB entry BDBM50407517 ((-)-Isoproterenol, US9492405 compound 27): EC50 = 6.30 nM at β2-AR (HEK293T, cAMP assay). View Source
